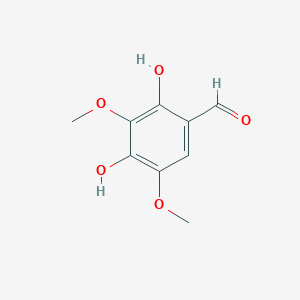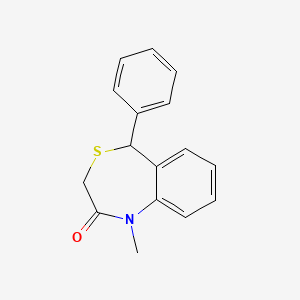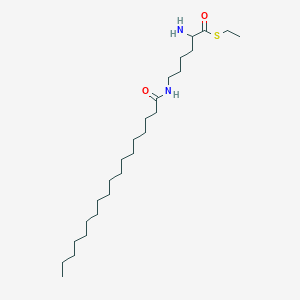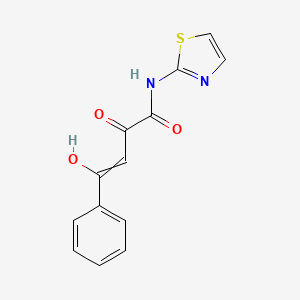
Cyclonona-2,4,6,8-tetraene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclonona-2,4,6,8-tetraene-1-carbaldehyde is an organic compound with the molecular formula C10H10O It is a derivative of cyclononatetraene, characterized by the presence of an aldehyde functional group at the first carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclonona-2,4,6,8-tetraene-1-carbaldehyde can be synthesized through several methods. One common approach involves the protonation of the corresponding aromatic anion. The reaction typically requires low temperatures to stabilize the intermediate products. For instance, the all-cis isomer of cyclononatetraenyl anion can be prepared by treating 9-chlorobicyclo[6.1.0]nona-2,4,6-triene with lithium or potassium metal .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-speed counter-current chromatography can aid in the separation and purification of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclonona-2,4,6,8-tetraene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the conjugated diene system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., Br2) can be used under controlled conditions.
Major Products:
Oxidation: Formation of cyclonona-2,4,6,8-tetraene-1-carboxylic acid.
Reduction: Formation of cyclonona-2,4,6,8-tetraene-1-methanol.
Substitution: Formation of halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Cyclonona-2,4,6,8-tetraene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which cyclonona-2,4,6,8-tetraene-1-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The conjugated diene system may also participate in electron transfer reactions, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Cyclonona-2,4,6,8-tetraene-1-carbaldehyde can be compared with other similar compounds such as:
Cyclononatetraene: The parent compound without the aldehyde group.
Cyclooctatetraene: A smaller ring system with similar conjugated diene properties.
Cycloheptatriene: Another cyclic compound with a conjugated diene system.
Eigenschaften
CAS-Nummer |
343863-81-0 |
|---|---|
Molekularformel |
C10H10O |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
cyclonona-2,4,6,8-tetraene-1-carbaldehyde |
InChI |
InChI=1S/C10H10O/c11-9-10-7-5-3-1-2-4-6-8-10/h1-10H |
InChI-Schlüssel |
RMBSTTPFQYNZLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC(C=CC=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate](/img/structure/B14247183.png)


![2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate](/img/structure/B14247201.png)

![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)

![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)



![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)

